3,3-Difluorocyclobutane-1-carboximidamide
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Overview
Description
3,3-Difluorocyclobutane-1-carboximidamide is a chemical compound with the molecular formula C5H8F2N2 It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutane-1-carboximidamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclobutane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Formation of the Carboximidamide Group: The carboximidamide group is introduced through the reaction of the fluorinated cyclobutane with suitable amidating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclobutane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The fluorine atoms or the carboximidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,3-Difluorocyclobutane-1-carboximidamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclobutane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, while the carboximidamide group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying molecular pathways and designing bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboximidamide group.
3,3-Difluorocyclobutane-1-carboxamide: Contains a carboxamide group, differing in the functional group attached to the cyclobutane ring.
3,3-Difluorocyclobutane-1-carbonitrile: Features a nitrile group, offering different reactivity and applications.
Uniqueness
3,3-Difluorocyclobutane-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. The combination of fluorine atoms and the carboximidamide group enhances its stability, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXNPQWTNCPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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